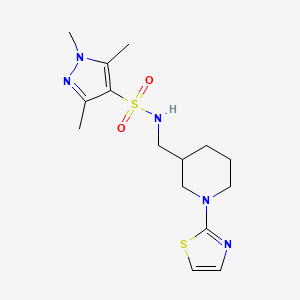

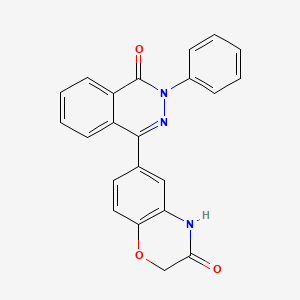

2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, commonly known as DFMT, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. DFMT has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Anticonvulsant Action

- Discovery and Pharmacological Assessment : A study reported the synthesis of novel benzenesulfonamide derivatives acting as effective inhibitors of carbonic anhydrase (CA), an enzyme critical in various physiological processes. These compounds exhibited low nanomolar inhibitory action against human isoforms of CA, particularly hCA II. Some derivatives also showed significant anticonvulsant activity, providing effective seizure protection in animal models. This suggests potential applications in designing therapeutics for epilepsy and other seizure-related disorders (Mishra et al., 2017).

Antioxidant and Enzyme Inhibition

- Novel Sulfonamides with Multiple Biological Activities : Research on benzenesulfonamides incorporating 1,3,5-triazine structural motifs revealed their capability as antioxidants and inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders, suggesting these compounds could have therapeutic applications in treating such conditions (Lolak et al., 2020).

Anticancer Activity

- Synthesis and Evaluation of Anticancer Sulfonamides : A study focused on synthesizing sulfonamides incorporating piperazinyl-ureido moieties, inspired by SLC-0111, a sulfonamide inhibitor undergoing clinical trials as an antitumor agent. The compounds demonstrated low nanomolar inhibitory activity against carbonic anhydrase isoforms associated with tumors, indicating their potential in cancer treatment applications (Congiu et al., 2015).

Cyclooxygenase-2 Inhibition

- Development of COX-2 Inhibitors : Benzenesulfonamide derivatives were investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response and certain types of cancer. The study identified compounds with significant selectivity and potency for COX-2 inhibition, suggesting their utility in developing anti-inflammatory and anticancer therapeutics (Hashimoto et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its diverse biological activities.

Mode of Action

The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in the target, potentially altering its function or triggering downstream effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that the compound has a wide range of effects at the molecular and cellular level. These effects could include changes in cell signaling, gene expression, or cellular metabolism, among others.

Propriétés

IUPAC Name |

2,5-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c19-14-5-6-16(21)18(13-14)27(25,26)22-7-8-23-9-11-24(12-10-23)17-4-2-1-3-15(17)20/h1-6,13,22H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTWTEWRZPCSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)

![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)

![4-oxo-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2783348.png)

![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2783352.png)

![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)